1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride
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Overview
Description
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes both sulfur and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the ring system play a crucial role in these interactions, often forming strong bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another sulfur-containing spirocyclic compound.
1,3-Dioxane: A similar compound with oxygen atoms instead of sulfur.
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride: A compound with oxygen atoms replacing the sulfur atoms in the ring .
Uniqueness
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16ClNS2 |
---|---|
Molecular Weight |
225.8 g/mol |
IUPAC Name |
1,5-dithia-9-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NS2.ClH/c1-6-10-8(11-7-1)2-4-9-5-3-8;/h9H,1-7H2;1H |
InChI Key |
DZFBWPUVASRKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(CCNCC2)SC1.Cl |
Origin of Product |
United States |
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